molecular formula C17H15N3OS2 B2533139 N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide CAS No. 393566-08-0

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

Cat. No. B2533139
CAS RN: 393566-08-0
M. Wt: 341.45
InChI Key: PYCBHLJVFAFOOE-UHFFFAOYSA-N
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Description

The compound N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen in its ring structure. Thiadiazole derivatives are known for their wide range of biological activities, including anticancer properties. The benzamide moiety in the compound suggests potential for interaction with biological targets, as benzamide derivatives are often explored for their pharmacological activities.

Synthesis Analysis

The synthesis of related thiadiazole derivatives has been reported using microwave-assisted methods, which provide a rapid and efficient route to these compounds. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under solvent-free conditions using microwave irradiation, which is a green chemistry approach that minimizes the use of hazardous solvents . Although the specific synthesis of this compound is not detailed, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The crystal structure of a related compound, (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine, revealed a planar five-membered ring stabilized by an intramolecular hydrogen bond . This planarity could be a feature in the molecular structure of this compound, influencing its interaction with biological targets.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including those involving their amino, sulfanyl, and benzamide groups. For example, the synthesis of some thiadiazole derivatives involves the acylation of amino groups or the formation of Schiff's bases . The benzylsulfanyl group in this compound could potentially participate in reactions such as alkylation or oxidation, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur can affect properties like solubility, melting point, and reactivity. The benzamide group could confer increased solubility in polar solvents, while the sulfanyl group might be prone to oxidation. Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the behavior of these compounds under different conditions . Additionally, the molecular docking studies can predict the interaction of these compounds with biological targets, which is crucial for understanding their potential as drugs .

Scientific Research Applications

Anticancer Activity

Discovery of AZD4877

A compound closely related to N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide, identified as AZD4877, was found to be a potent kinesin spindle protein (KSP) inhibitor. It demonstrated excellent biochemical potency and pharmaceutical properties suitable for clinical development as a potential anticancer agent. AZD4877 arrested cells in mitosis, leading to cellular death through the formation of the monopolar spindle phenotype characteristic of KSP inhibition. Its favorable pharmacokinetic profile and notable in vivo efficacy supported its selection as a clinical candidate for cancer treatment (Theoclitou et al., 2011).

Photodynamic Therapy for Cancer

Zinc Phthalocyanine Derivatives

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base were synthesized and characterized for their photophysical and photochemical properties. These properties make the phthalocyanine derivatives very useful for photodynamic therapy applications. Their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield indicate their remarkable potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Antimicrobial and Antifungal Agents

Synthesis and Antimicrobial Screening

A study focused on the synthesis and antimicrobial screening of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, a compound with structural similarities to this compound. The importance of this compound lies in its potential suitability for metal-catalyzed C-H bond functionalization reactions, indicating a broad range of applications in developing antimicrobial agents (Al Mamari et al., 2019).

properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-12-7-5-6-10-14(12)15(21)18-16-19-20-17(23-16)22-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCBHLJVFAFOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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